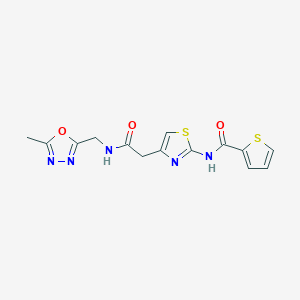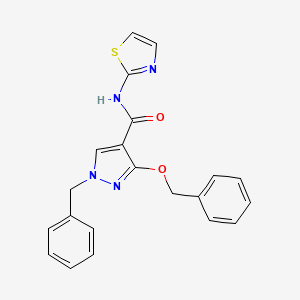![molecular formula C17H15ClN4O2S2 B2705482 1-[(2-chlorophenyl)methyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946304-02-5](/img/structure/B2705482.png)
1-[(2-chlorophenyl)methyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-chlorophenyl)methyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that includes a chlorobenzyl group, an ethylthio-substituted thiadiazole ring, and a dihydropyridine carboxamide moiety
Preparation Methods
The synthesis of 1-[(2-chlorophenyl)methyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.
Introduction of the Ethylthio Group: The ethylthio group can be introduced through nucleophilic substitution reactions.
Formation of the Dihydropyridine Ring: This step involves cyclization reactions to form the dihydropyridine ring.
Coupling Reactions: The final step involves coupling the chlorobenzyl group with the previously formed intermediate to yield the target compound.
Industrial production methods would likely involve optimizing these steps for higher yields and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
1-[(2-chlorophenyl)methyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure suggests potential therapeutic applications, such as in the treatment of specific diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1-[(2-chlorophenyl)methyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide include other thiadiazole and dihydropyridine derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties. The uniqueness of the target compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Similar compounds include:
- 1-(2-chlorobenzyl)-5-oxoproline
- Various substituted imidazoles
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S2/c1-2-25-17-21-20-16(26-17)19-14(23)12-7-5-9-22(15(12)24)10-11-6-3-4-8-13(11)18/h3-9H,2,10H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHJPNFUKRNFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[Hydroxy(3-oxo-2,3-dihydropyridin-2-ylidene)methyl]amino}propanoic acid hydrochloride](/img/structure/B2705401.png)

![(3a'R,6a'S)-tetrahydro-1'H-spiro[[1,3]dioxolane-2,2'-pentalen]-5'(3'H)-one](/img/structure/B2705404.png)




![1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2705413.png)
![Ethyl 4-[2-hydroxy-3-(2-methylphenoxy)propyl]piperazine-1-carboxylate Hydrochloride](/img/structure/B2705415.png)
![(Z)-8-(2-fluorophenyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2705417.png)
![ETHYL 4-[3-(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B2705419.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2705422.png)
